1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine
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Overview
Description
1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects. In
Mechanism of Action
The mechanism of action of 1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of prostaglandins. It has also been found to inhibit the activity of the proteasome, which is a complex of enzymes that is involved in the degradation of proteins.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to have anti-inflammatory effects by inhibiting the production of prostaglandins. It has also been found to have anti-cancer effects by inhibiting the activity of the proteasome. In addition, it has been shown to have anti-viral effects by inhibiting the replication of certain viruses.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine in lab experiments is that it has been extensively studied and its properties are well understood. It is also relatively easy to synthesize and purify. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Future Directions
There are several future directions for research on 1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine. One area of research is the development of new drugs that are based on this compound. Another area of research is the exploration of its potential applications in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Finally, there is also a need for further research to fully understand the mechanism of action of this compound and its potential applications in scientific research.
Synthesis Methods
The synthesis method of 1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine involves the reaction of piperazine with phenylsulfonyl chloride and 2-furylmethyl bromide. The reaction is typically carried out in the presence of a base such as triethylamine or sodium carbonate. The yield of the reaction is typically high, and the compound can be purified by recrystallization.
Scientific Research Applications
1-(2-furylmethyl)-4-(phenylsulfonyl)piperazine has been found to have a wide range of scientific research applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties. It has also been found to have potential applications in the treatment of Parkinson's disease and Alzheimer's disease.
properties
IUPAC Name |
1-(benzenesulfonyl)-4-(furan-2-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3S/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFCCRKHIYQMJKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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